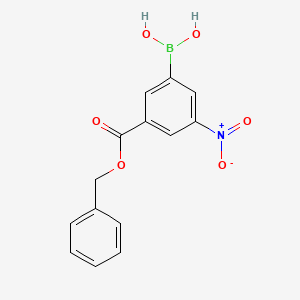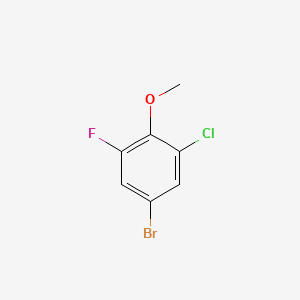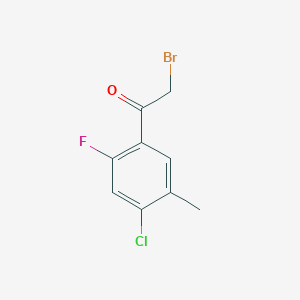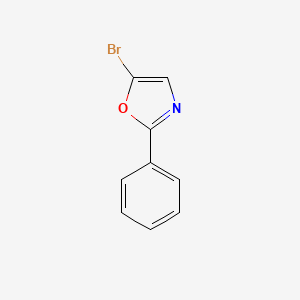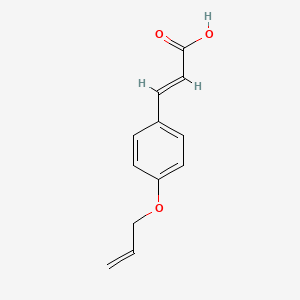
(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, also known as (E)-2-Propenoic acid or (E)-2-Propenoic acid, is a carboxylic acid that is commonly used in scientific research. It is an important organic compound due to its wide range of applications, including its ability to be used as a synthetic intermediate, a reagent in organic synthesis, and as a reactant in biochemical and physiological studies.
Applications De Recherche Scientifique
Understanding Acidolysis of Lignin Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including enol ether compounds related to (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, has revealed significant insights into the cleavage mechanisms of lignin. Studies by Yokoyama (2015) highlight the importance of the γ-hydroxymethyl group in the acidolysis process and confirm the existence of a hydride transfer mechanism in the degradation of such compounds. This research is pivotal for advancing our understanding of lignin degradation, which has implications for biofuel production and the development of sustainable materials T. Yokoyama, 2015.
Analyzing Global Trends in 2,4-D Herbicide Toxicity
While not directly studying this compound, the work of Zuanazzi et al. (2020) on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides context for the environmental and health implications of similar compounds. This review utilizes scientometric analysis to highlight global research trends and gaps in the study of 2,4-D, underscoring the need for ongoing research into the ecological and health effects of such chemicals Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Treatment of Wastewater from Pesticide Production
Research by Goodwin et al. (2018) on the treatment of wastewater containing various toxic pollutants from pesticide production, including compounds structurally related to this compound, demonstrates the complexity of removing such contaminants. The study indicates that biological processes and granular activated carbon are effective in treating high strength wastewaters rich in recalcitrant compounds, suggesting avenues for mitigating the environmental impact of chemical pollutants L. Goodwin, I. Carra, P. Campo, A. Soares, 2018.
Lipoic Acid's Role in Health and Disease
Although not directly related to this compound, the study on lipoic acid by Moura et al. (2015) highlights the potential health benefits of carboxylic acids with antioxidant properties. Lipoic acid, with its antioxidant and anti-inflammatory activities, serves as an example of how structurally distinct carboxylic acids can have significant therapeutic effects, including neuroprotection and cancer-fighting properties F. A. Moura, Kívia Queiroz de Andrade, J. D. dos Santos, M. Goulart, 2015.
Propriétés
IUPAC Name |
(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXWLNXUBMIEG-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-99-2 |
Source


|
| Record name | (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
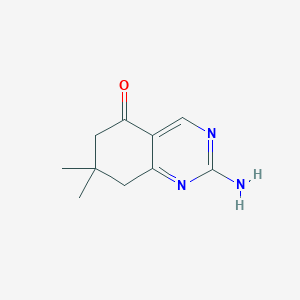
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
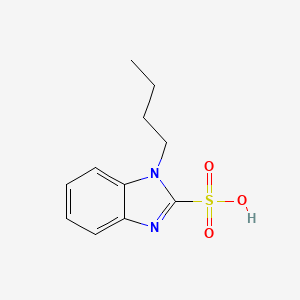
![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)
